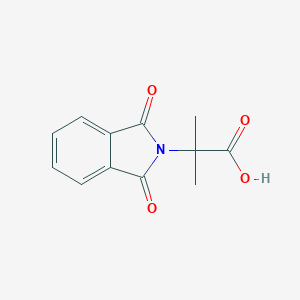
2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid is a chemical compound with potential applications in various fields, including organic chemistry and medicinal chemistry. It is part of the isoindolone family, a group known for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methylpropanoic acid often involves fusion reactions. For example, a compound from the isoindolone family was synthesized by the fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid (Csende, Jekő, & Porkoláb, 2011). This highlights a typical approach for synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of isoindolone derivatives is characterized by various intermolecular interactions. These interactions include O-H...O, C-H...O, and C-H...π(arene) interactions, as observed in similar compounds (Gallagher & Brady, 2000). Such interactions play a crucial role in determining the physical and chemical properties of these molecules.
Chemical Reactions and Properties
Isoindolone derivatives participate in various chemical reactions due to their active functional groups. They have been used in multi-component reactions for the synthesis of complex molecules, illustrating their reactivity and versatility in organic synthesis (Shaabani et al., 2009).
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity Studies
Metabolism and toxicity studies of chemicals are crucial for understanding their effects on living organisms. For example, studies on 2-Methylpropene have shown its metabolic pathways and potential toxic effects, which are important for assessing the safety of chemicals used in various industries. These findings can be applied to similar compounds to predict their behavior and effects in biological systems (Cornet & Rogiers, 1997).
Environmental Impact and Remediation
Research on the environmental impact of chemicals, such as 2,4-D herbicide, highlights the importance of understanding the persistence and effects of chemical compounds in ecosystems. Scientometric reviews can help identify trends and gaps in the study of these impacts, guiding future research efforts and remediation strategies (Zuanazzi, Ghisi, & Oliveira, 2020).
Green Chemistry and Sustainable Solvents
The development and application of sustainable solvents, like 2-Methyloxolane for the extraction of natural products, demonstrate the role of green chemistry in reducing the environmental footprint of chemical processes. This research can inform the selection of solvents and processes for studying and synthesizing complex molecules in an environmentally friendly manner (Rapinel et al., 2020).
Advanced Oxidation Processes for Water Treatment
The degradation of pharmaceuticals and personal care products in water through advanced oxidation processes is an area of significant research interest. Understanding the mechanisms and effectiveness of these processes can provide insights into the removal of complex organic molecules from the environment, ensuring water safety and quality (Qutob et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-12(2,11(16)17)13-9(14)7-5-3-4-6-8(7)10(13)15/h3-6H,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOSIYHINNEBSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)-2-methylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

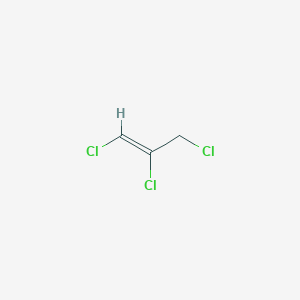
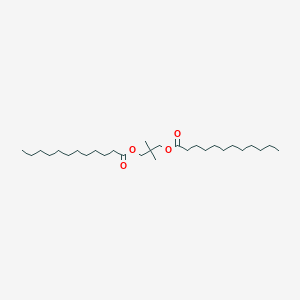
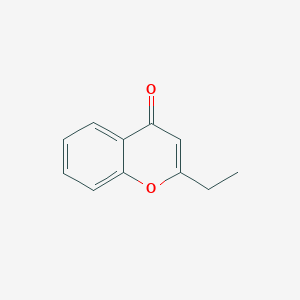
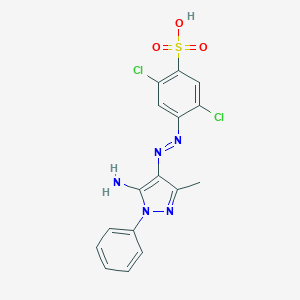

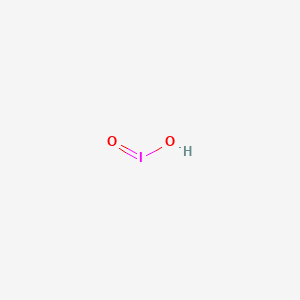
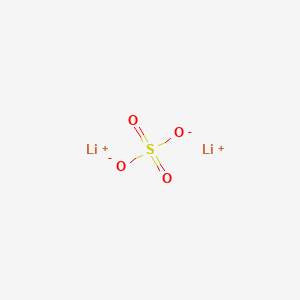
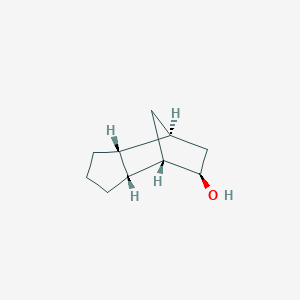
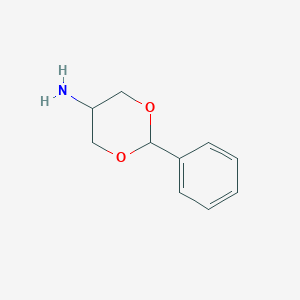
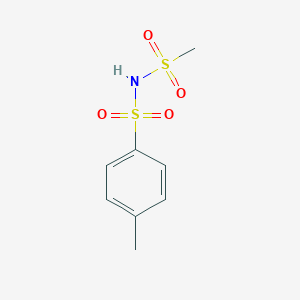
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)
![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)

